molecular formula C11H18O B8644867 2,8-Dimethylnona-2,7-dien-4-one CAS No. 2520-61-8

2,8-Dimethylnona-2,7-dien-4-one

Cat. No. B8644867
Key on ui cas rn: 2520-61-8
M. Wt: 166.26 g/mol
InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N
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Patent
US03976700

Procedure details

To a well stirred mixture of 60 g of 96% sodium hydroxide and 600 g of mesityl oxide was added 3 g of diethylamine, followed by 105 g of 94% 1-chloro-3-methyl-2-butene. The mixture was then heated to 70° C. over a 10 minute period, and the external heat source immediately removed. The mass continued to rise in temperature to 80° C. over a 10 minute period, and was then maintained at between 79° and 82° C. over a 2.3 hour period, with either heating or cooling, as needed. After cooling to 30° C., the mixture was quenched with 250 ml of water and stirred vigorously. The organic phase was then separated and the aqueous layer extracted four times with 20 ml portions of benzene. The organic phases were combined and dried overnight over sodium sulfate. The dried oil phase was then treated with 2 ml of acetic acid prior to distillation. The yield was 123.7 g of the mixture of prenyl mesityl oxide isomers.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].C(NCC)C.Cl[CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19]>>[CH2:16]([CH2:5][C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])=[O:3])[CH:17]=[C:18]([CH3:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
105 g
Type
reactant
Smiles
ClCC=C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the external heat source immediately removed
TEMPERATURE
Type
TEMPERATURE
Details
was then maintained at between 79° and 82° C. over a 2.3 hour period
Duration
2.3 h
TEMPERATURE
Type
TEMPERATURE
Details
with either heating or cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 250 ml of water
STIRRING
Type
STIRRING
Details
stirred vigorously
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted four times with 20 ml portions of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight over sodium sulfate
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The dried oil phase was then treated with 2 ml of acetic acid
DISTILLATION
Type
DISTILLATION
Details
to distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C=C(C)C)CC(=O)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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